2-(n,n-Dimethylsulfamoylamino)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEFHGNOQILWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299464-21-4 | |
| Record name | 2-[(dimethylsulfamoyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Systematic Nomenclature and Structural Representations in Chemical Literature
IUPAC Nomenclature and Alternative Systematic Designations for 2-(N,N-Dimethylsulfamoylamino)acetic Acid
The naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which establishes standardized rules to ensure clarity and precision. For this compound, several systematic names are encountered in chemical literature, reflecting different, yet valid, applications of IUPAC guidelines.
The name "this compound" is constructed by treating the acetic acid moiety as the parent structure. The complex substituent, an N,N-dimethylsulfamoyl group attached to an amino group, is located at the second carbon of the acetic acid chain.
An alternative and equally valid systematic name is [[(dimethylamino)sulfonyl]amino]acetic acid . This name is formed by considering the entire N,N-dimethylsulfamoyl group as a substituent on the amino group of glycine (B1666218) (aminoacetic acid).
In commercial and database contexts, a variation, 2-(N,N-Dimethylsulfamoyl)acetic acid , is also seen. While closely related, this name could imply a different connectivity (attachment to the carbon rather than the nitrogen) and is less precise than the "amino" inclusive names. The naming of N-substituted amides and sulfonamides can be complex, but IUPAC recommendations generally favor treating the acyl or sulfonyl group as a substituent on the amino acid.
| Name Type | Compound Name |
|---|---|
| Systematic Name | This compound |
| Alternative Systematic Name | [[(dimethylamino)sulfonyl]amino]acetic acid |
| CAS Registry Number | 299464-21-4 |
Standard Chemical Representations: Connectivity, Stereochemical Aspects, and Conformational Notations
The unambiguous representation of a molecule's structure is crucial for chemical communication. Various standard notations are used to define the connectivity, and where applicable, the stereochemistry and conformation of this compound.
Connectivity and Standard Identifiers: The molecular formula for this compound is C4H10N2O4S, with a molecular weight of approximately 182.20 g/mol . matrixscientific.comhuatengsci.com The structure consists of a central acetic acid backbone. The nitrogen atom of the amino group is bonded to the sulfur atom of a sulfonyl group. This sulfur atom is also double-bonded to two oxygen atoms and single-bonded to a dimethylamino group.
Line-angle formulas provide a simple 2D representation of this connectivity. For computational and database purposes, more rigorous linear notations are used, such as SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier).
Stereochemical Aspects: The parent molecule, this compound, is achiral. It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. Stereochemistry could, however, become a relevant consideration in synthetic pathways that utilize chiral precursors or in derivatives of the molecule where chirality is introduced.
Conformational Notations: The molecule has several rotatable single bonds, which allows for different spatial arrangements or conformations. The key bonds allowing for conformational flexibility are the C-C bond of the acetic acid backbone, the C-N bond, the N-S bond, and the S-N bond of the dimethylamino group. Rotation around these bonds can lead to various conformers with different potential energies.
| Identifier Type | Value |
|---|---|
| Molecular Formula | C4H10N2O4S |
| Molecular Weight | 182.20 g/mol |
| SMILES | CN(C)S(=O)(=O)NCC(=O)O |
| InChI | InChI=1S/C4H10N2O4S/c1-5(2)11(9,10)6-3-4(7)8/h6H,3H2,1-2H3,(H,7,8) |
Historical Context of Structural Elucidation and Assignment within Academic Research
Detailed historical records outlining the first synthesis and structural elucidation of this compound are not prominent in widely accessible academic literature, suggesting it may have been first prepared as a chemical intermediate or part of a larger chemical library rather than as a compound of singular historical importance.
The structural confirmation of such a molecule in modern chemical research would be a routine process employing a combination of standard analytical techniques. The elucidation process would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the different proton environments (the two methyl groups, the methylene (B1212753) group, and the acidic proton). ¹³C NMR would similarly identify the distinct carbon atoms in the molecule.
Mass Spectrometry (MS): This technique would be used to determine the precise molecular weight and fragmentation pattern, further confirming the molecular formula and structural components.
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and O-H stretches of the carboxylic acid and the S=O stretches of the sulfonyl group.
While the specific discovery and initial characterization of this compound are not well-documented, its structure is unambiguously defined by the application of these modern analytical methods. The synthesis of related N,N-dimethylamino acid esters and other sulfamoyl-containing compounds is described in various contexts within the chemical literature, indicating that the synthetic chemistry required for its production is well-established. researchgate.net
Advanced Synthetic Methodologies for 2 N,n Dimethylsulfamoylamino Acetic Acid
Retrosynthetic Analysis and Key Disconnections for the Sulfamoylaminoacetic Acid Scaffold
A retrosynthetic analysis of 2-(N,N-Dimethylsulfamoylamino)acetic acid reveals two primary disconnections. The most logical and common disconnection is the bond between the nitrogen atom of the amino acid and the sulfur atom of the sulfamoyl group. This leads to two commercially available or readily synthesized starting materials: a glycine (B1666218) derivative and N,N-dimethylsulfamoyl chloride. This approach is generally favored due to the reliability of sulfonamide bond formation.
A second, less common, disconnection could be made at the C-N bond of the glycine backbone. This would lead to a more complex synthesis involving the construction of the α-amino acid itself, which is generally a less efficient approach given the ready availability of glycine and its derivatives.
Therefore, the most practical synthetic strategy involves the use of a pre-existing glycine scaffold, which is then functionalized with the N,N-dimethylsulfamoyl group. This approach allows for greater control over the reaction and generally results in higher yields.
Classical and Contemporary Approaches to the Synthesis of the α-Amino Acid Core
While the synthesis of this compound typically starts from glycine, it is useful to consider the various methods available for the synthesis of the α-amino acid core itself. Classical methods for α-amino acid synthesis include:
The Strecker Synthesis: This is one of the most well-known methods for synthesizing α-amino acids. It involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Amination of α-Halo Acids: This method involves the direct displacement of a halide from an α-halo acid with ammonia. However, this method can suffer from over-alkylation and is often less efficient than other methods.
Reductive Amination of α-Keto Acids: This method involves the reaction of an α-keto acid with ammonia in the presence of a reducing agent. This is a versatile method that can be used to synthesize a wide variety of α-amino acids.
Contemporary approaches to α-amino acid synthesis often focus on enantioselective methods to produce chiral amino acids. These methods include the use of chiral catalysts, enzymes, and chiral auxiliaries to control the stereochemistry of the reaction. While this compound itself is not chiral, these methods are relevant for the synthesis of its chiral analogs.
Strategies for the Introduction and Derivatization of the N,N-Dimethylsulfamoyl Moiety
The introduction of the N,N-dimethylsulfamoyl moiety is the key step in the synthesis of this compound. This is typically achieved through the reaction of a glycine derivative with N,N-dimethylsulfamoyl chloride.
Sulfamoylation Reagents and Reaction Optimization in Academic Synthesis
The most common reagent for the introduction of the N,N-dimethylsulfamoyl group is N,N-dimethylsulfamoyl chloride. This reagent is commercially available and reacts readily with primary and secondary amines to form sulfonamides.
The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct. Common bases used for this purpose include triethylamine, pyridine, and sodium carbonate. The choice of solvent can also have a significant impact on the reaction, with aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile (B52724) being commonly used.
Optimization of the reaction conditions, including the choice of base, solvent, and reaction temperature, is crucial for achieving high yields and minimizing the formation of side products.
Protecting Group Strategies for Amino and Carboxylic Acid Functionalities During Sulfamoylation
Due to the presence of both an amino and a carboxylic acid group in glycine, a protecting group strategy is essential for the successful synthesis of this compound. The carboxylic acid group is typically protected as an ester, most commonly a methyl or ethyl ester. This prevents the carboxylic acid from reacting with the N,N-dimethylsulfamoyl chloride and also improves the solubility of the starting material in organic solvents.
The amino group of the glycine ester is then reacted with N,N-dimethylsulfamoyl chloride. Once the sulfamoylation is complete, the ester protecting group can be removed by hydrolysis under acidic or basic conditions to yield the final product.
| Functional Group | Protecting Group | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester | Acid or Base Hydrolysis |
| Carboxylic Acid | Ethyl Ester | Acid or Base Hydrolysis |
| Carboxylic Acid | Benzyl Ester | Hydrogenolysis |
| Amino | Boc | Acid |
| Amino | Cbz | Hydrogenolysis |
Green Chemistry Principles in the Synthesis of this compound: Catalyst Development and Solvent Selection
The application of green chemistry principles to the synthesis of this compound can help to reduce the environmental impact of the process. One area of focus is the development of more environmentally friendly catalysts for the reaction. While the sulfamoylation reaction itself does not typically require a catalyst, the use of a solid-supported base could simplify the work-up procedure and allow for the recycling of the base.
Solvent selection is another important aspect of green chemistry. The use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, could significantly reduce the environmental footprint of the synthesis. However, the solubility of the starting materials and reagents in these solvents may be a limiting factor. Further research into the use of phase-transfer catalysts or other techniques to facilitate the reaction in green solvents would be beneficial.
Chemical Reactivity and Transformations of 2 N,n Dimethylsulfamoylamino Acetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related compounds, as well as serving as a site for reduction or removal.
The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry, often employed to modify a molecule's physicochemical properties or to prepare it for further reactions. organic-chemistry.org
Esterification: The conversion of 2-(N,N-Dimethylsulfamoylamino)acetic acid to its corresponding esters can be achieved through several standard protocols. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, milder conditions can be used, such as reacting the acid with an alkyl halide in the presence of a non-nucleophilic base. For more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid for reaction with an alcohol. researchgate.netnih.gov
Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be activated. Carbodiimide-based coupling reagents like DCC and EDCI are widely used for this purpose, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency. researchgate.net Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with the desired amine. organic-chemistry.org For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, a highly reactive intermediate for amidation.
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Esterification | Methanol | H₂SO₄ (cat.), heat | Methyl 2-(N,N-dimethylsulfamoylamino)acetate |
| Esterification | Benzyl alcohol | EDCI, DMAP | Benzyl 2-(N,N-dimethylsulfamoylamino)acetate |
| Amidation | Aniline | EDCI, HOBt | 2-(N,N-Dimethylsulfamoylamino)-N-phenylacetamide |
| Amidation | Glycine (B1666218) methyl ester | DCC, HOSu | Methyl 2-(2-(N,N-dimethylsulfamoylamino)acetamido)acetate |
Reduction: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-(N,N-dimethylsulfamoylamino)ethanol. This transformation typically requires strong reducing agents. Historically, reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes have been used. chemistryviews.org However, these reagents can be difficult to handle. chemistryviews.org More recent methodologies have focused on milder and more practical alternatives, such as the use of silanes in the presence of a catalyst. chemistryviews.org For example, phenylsilane (B129415) with a zinc acetate (B1210297) catalyst has been shown to effectively reduce carboxylic acids to alcohols. chemistryviews.orgnih.gov This method is often preferred due to its tolerance of various functional groups. chemistryviews.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a decarboxylation reaction. For simple α-amino acids, this process is not spontaneous and typically requires harsh conditions or enzymatic catalysis. However, the presence of a carbonyl group at the β-position significantly facilitates decarboxylation upon heating, proceeding through a cyclic transition state. youtube.com Since this compound lacks this β-carbonyl activating group, its decarboxylation is expected to be challenging. khanacademy.org Radical-based methods, such as Barton decarboxylation, or modern photoredox-catalyzed approaches could potentially achieve this transformation, converting the acid into N,N-dimethyl-N'-(methyl)sulfamide. mdpi.comorganic-chemistry.org
Transformations at the α-Amino and N-Sulfamoyl Groups
The nitrogen atoms within the this compound structure offer sites for further functionalization, although the reactivity of the sulfonamide nitrogen is considerably different from that of a typical amine.
The nitrogen atom attached to the α-carbon is part of a sulfonamide linkage. The protons on such nitrogens are acidic and can be removed by a suitable base, generating a nucleophilic anion that can react with electrophiles.
N-Acylation: The acylation of sulfonamides is a well-established reaction used to produce N-acylsulfonamides, a class of compounds with significant biological activities. semanticscholar.orgresearchgate.net This transformation is typically carried out by deprotonating the sulfonamide with a strong base, such as sodium hydride (NaH), followed by the addition of an acylating agent like an acyl chloride or an anhydride. researchgate.netresearchgate.net N-acylbenzotriazoles have also been reported as effective, neutral coupling reagents for this purpose. semanticscholar.orgresearchgate.net
N-Alkylation: The N-alkylation of sulfonamides is generally more difficult to achieve than acylation and often requires more forcing conditions. psu.edu Similar to acylation, the reaction proceeds by deprotonation with a base, followed by reaction with an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial to achieving good yields. In some cases, catalytic methods for N-alkylation of amines using alcohols or carboxylic acids as the alkylating source have been developed, although their applicability to sulfonamides may be limited. rsc.orgepa.gov
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| N-Acylation | 1. NaH; 2. Acetyl chloride | 2-(N-Acetyl-N-(N,N-dimethylsulfamoyl)amino)acetic acid |
| N-Alkylation | 1. K₂CO₃; 2. Methyl iodide | 2-(N-(N,N-Dimethylsulfamoyl)-N-methylamino)acetic acid |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, base | 2-(N-(N,N-Dimethylsulfamoyl)-N-phenylamino)acetic acid |
The N,N-dimethylsulfamoyl group (Me₂NSO₂) is generally a robust functional group, stable to many reaction conditions. However, under specific and often harsh conditions, it can undergo cleavage.
Hydrolysis: The cleavage of the sulfur-nitrogen bond in sulfonamides typically requires strong acidic or basic conditions at elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the sulfonamide followed by nucleophilic attack by water. This process can be slow and may lead to decomposition of the substrate. Reductive cleavage methods using reagents like sodium amalgam or samarium iodide offer milder alternatives for removing sulfonyl protecting groups, though their effectiveness on a sulfamoyl group may vary.
Trans-sulfamoylation: This reaction involves the transfer of the sulfamoyl group from the amino acid nitrogen to another nucleophile, such as an alcohol or another amine. Such transformations are less common than simple hydrolysis. Catalysis, possibly by Lewis acids or specific organic bases, might be required to activate the sulfamoyl group and facilitate its transfer. researchgate.net These investigations would be exploratory, aiming to develop new methods for modifying sulfamoylated compounds.
Reactions Involving the Backbone Carbon Chain: α-Functionalization and Cyclization Studies
α-Functionalization: The α-carbon, situated between the carboxylic acid and the sulfonamido group, possesses an acidic proton. Both adjacent groups are electron-withdrawing, which enhances the acidity of this C-H bond and facilitates the formation of an enolate or an equivalent carbanion upon treatment with a strong base. This intermediate can then react with various electrophiles to install new functional groups at the α-position. nih.gov For example, reaction with an alkyl halide would lead to α-alkylation, while reaction with an aldehyde could result in an aldol-type addition. Such strategies are powerful tools for creating substituted amino acid derivatives. rochester.edu
Cyclization Studies: Intramolecular reactions can lead to the formation of cyclic structures. For this compound, several cyclization pathways could be envisioned, particularly after initial modification. For example, if the carboxylic acid is reduced to an alcohol, subsequent intramolecular substitution could potentially form a morpholine-3-one S,S-dioxide derivative. Alternatively, intramolecular amidation of a derivative containing an appended carboxylic acid could lead to the formation of a larger heterocyclic ring system. nih.gov Acid-catalyzed cascade reactions are also a known strategy for synthesizing complex fused heterocyclic systems from acyclic precursors. researchgate.net
Absence of Published Data on Specific Reactivity of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the chemical reactivity and transformations of this compound in the areas of transition metal-catalyzed reactions, or its photochemical and electrochemical reactivity.
The investigation sought to uncover detailed research findings on the use of this compound as a ligand or substrate precursor in transition metal-catalyzed processes. Additionally, the search aimed to identify studies on its behavior under photochemical and electrochemical conditions.
Despite broadening the search to include related substance classes such as N-sulfonylamino acids and compounds containing the N,N-dimethylsulfamoyl moiety, no specific data for this compound in these contexts could be retrieved. The existing literature focuses on more general aspects of N-sulfonylated compounds or the reactivity of other unrelated acetic acid derivatives.
Consequently, the creation of a detailed article with specific research findings and data tables on the transition metal-catalyzed, photochemical, and electrochemical reactions of this compound is not possible at this time due to the absence of primary scientific literature on these specific topics for this compound.
Derivatization Strategies and Design of Chemical Probes Based on the 2 N,n Dimethylsulfamoylamino Acetic Acid Scaffold
Design and Synthesis of N-Terminal, C-Terminal, and Side-Chain Modified Analogs for Chemical Research
The structural features of 2-(N,N-Dimethylsulfamoylamino)acetic acid, specifically its free carboxylic acid (C-terminus) and the secondary amine (N-terminus), offer multiple points for chemical modification. These modifications are crucial for developing analogs used in various chemical research applications, such as structure-activity relationship (SAR) studies.
C-Terminal Modifications: The carboxylic acid moiety is a primary site for derivatization. Standard peptide coupling reactions can be employed to form amides, esters, or thioesters. For instance, activation of the carboxyl group with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-Diisopropylcarbodiimide (DIC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt) facilitates the coupling with a wide range of amines or alcohols. This approach is commonly used in the synthesis of peptide derivatives and other complex organic molecules nih.govmdpi.com. The modification of the C-terminus from a carboxylic acid to a carboxamide can significantly impact the molecule's conformation and hydrophobicity, which in turn affects its biological interactions nih.gov.
N-Terminal Modifications: The secondary amine of the scaffold allows for N-alkylation or N-acylation. N-alkylation can be achieved using various alkyl halides. For peptide-related research, N-methylation is a common modification known to enhance proteolytic stability and cell permeability nih.gov. Acylation of the N-terminus, often performed to remove the positive charge and mimic natural proteins, can be accomplished using acid anhydrides or acyl chlorides . These modifications are fundamental in tuning the physicochemical properties of the resulting analogs u-tokyo.ac.jp.
Side-Chain Modifications: While this compound does not possess a traditional amino acid side chain, the dimethylsulfamoyl group can be considered its distinguishing feature. Analogs can be synthesized by starting with different primary or secondary amines in the initial synthesis of the sulfamoyl moiety, thereby introducing functional handles or diverse structural elements.
| Modification Site | Type of Modification | Common Reagents | Purpose |
| C-Terminus | Amidation | EDC, DIC, HOBt, Amines | Introduce new functional groups, alter solubility, mimic peptide bonds |
| C-Terminus | Esterification | Alcohols, Acid catalysts | Pro-drug strategies, alter polarity |
| N-Terminus | Acylation | Acetic anhydride, Acyl chlorides | Neutralize charge, increase stability, mimic proteins |
| N-Terminus | Alkylation | Dimethyl sulfate, Alkyl halides | Increase stability, enhance cell permeability nih.gov |
| Sulfamoyl Group | Varied Amine | Substituted Amines | Introduce diversity for structure-activity relationship studies |
Incorporation of this compound into Peptidomimetic Scaffolds for Conformational Studies
Peptidomimetics are designed to imitate the structure and function of natural peptides but with improved stability and bioavailability nih.govresearchgate.net. The incorporation of non-natural amino acids like this compound into a peptide backbone can enforce specific secondary structures or introduce conformational constraints.
The N-substituted glycine (B1666218) structure of this compound makes it a "peptoid" residue. Peptoids lack the backbone N-H hydrogen bond donor, which disrupts typical secondary structures like alpha-helices and beta-sheets, but can favor the formation of other stable conformations, such as polyproline type I (PPI) helices nih.gov. The bulky and polar N,N-dimethylsulfamoyl group can influence the rotational barriers around the peptide backbone bonds (phi, psi, and omega angles), leading to a more defined and constrained conformation.
Development of Fluorescent or Isotopic Probes for Mechanistic Chemical Investigations
Chemical probes are indispensable tools for studying biological processes and reaction mechanisms. The this compound scaffold can be readily converted into fluorescent or isotopically labeled probes.
Fluorescent Probes: A fluorescent probe can be synthesized by coupling a fluorophore to the carboxylic acid terminus of the molecule. Commonly used fluorophores include naphthalimides, rhodamines, and coumarins, which can be attached via a stable amide bond mdpi.comnih.gov. The resulting probe's fluorescence might be sensitive to its local environment, allowing it to report on binding events or changes in polarity. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths and quantum yield researchgate.netnih.gov.
Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the molecule with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry (MS) or NMR spectroscopy nih.govresearchgate.net. For this compound, ¹³C atoms could be incorporated into the acetate (B1210297) backbone, or ¹⁵N could be used in the sulfamoyl nitrogen. These probes are invaluable for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule or to elucidate reaction pathways without perturbing the system nih.govnih.gov.
| Probe Type | Labeling Strategy | Typical Labels/Fluorophores | Application |
| Fluorescent | C-terminal amide coupling | Naphthalimide, Coumarin, Rhodamine, Fluorescein | Bio-imaging, binding assays, sensing nih.govresearchgate.net |
| Isotopic | Incorporation during synthesis | ²H, ¹³C, ¹⁵N | Mechanistic studies, metabolic tracing, quantitative MS researchgate.netnih.gov |
Generation of Supramolecular Assemblies or Self-Assembling Systems Derived from the Compound
Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Derivatives of this compound possess structural features conducive to self-assembly.
The presence of the polar sulfamoyl group and the carboxylic acid (or its amide derivatives) provides sites for hydrogen bonding. By attaching hydrophobic moieties, such as long alkyl chains or aromatic groups, to either the N- or C-terminus, amphiphilic molecules can be created. In aqueous media, these amphiphiles could self-assemble into various nanostructures, including micelles, vesicles, or fibers. The specific architecture of the assembly would be governed by the balance of hydrophilic and hydrophobic interactions, as well as the geometry of the molecule. The design of such systems allows for the creation of novel biomaterials or drug delivery vehicles.
Synthesis of Polymer-Bound or Solid-Supported Derivatives for Chemical Synthesis Methodologies
Solid-phase synthesis is a cornerstone of modern peptide and small-molecule library synthesis, offering advantages in purification and automation . The this compound scaffold is well-suited for use in solid-phase methodologies.
The carboxylic acid group can be anchored to a variety of resins, such as Wang resin or 2-chlorotrityl chloride resin, via an ester linkage uci.edu. Once immobilized, the N-terminal amine is available for subsequent chemical transformations, such as the stepwise addition of other amino acids or building blocks. This approach allows for the construction of complex molecules, including peptide-peptoid hybrids, on a solid support nih.gov. The choice of resin is critical as it dictates the conditions required for the final cleavage of the product from the support unibo.it. For example, 2-chlorotrityl chloride resin allows for mild cleavage conditions, which is beneficial for sensitive molecules nih.gov. The use of solid-supported derivatives streamlines the synthetic process by simplifying the purification of intermediates, which are isolated by simple filtration and washing unibo.it.
| Resin Type | Linkage | Cleavage Condition | Suitability |
| 2-Chlorotrityl chloride | Ester | Mildly acidic (e.g., TFA in DCM) nih.gov | Acid-sensitive final products |
| Wang Resin | Ester | Strongly acidic (e.g., high % TFA) uci.edu | Products stable to strong acid |
| Rink Amide Resin | Amide (after coupling) | Strongly acidic (e.g., high % TFA) | Synthesis of C-terminal amides |
Theoretical and Computational Studies of 2 N,n Dimethylsulfamoylamino Acetic Acid
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to compute various electronic properties and reactivity descriptors for 2-(N,N-Dimethylsulfamoylamino)acetic acid.
Detailed research findings from these calculations reveal the distribution of electrons within the molecule, highlighting the most electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
From these frontier orbital energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These calculations can generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and sulfamoyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic protons, marking them as sites for nucleophilic attack.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.6 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 4.7 eV | Measures electron-attracting tendency |
| Chemical Hardness (η) | 3.8 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.9 eV | Propensity to act as an electrophile |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.
Molecular Mechanics (MM) force fields are used for an initial, rapid scan of the potential energy surface by systematically rotating key dihedral angles. This process identifies a set of low-energy conformers. For the carboxylic acid group, studies on similar molecules like acetic acid have shown that syn and anti conformations are possible, with the syn conformation generally being more stable in the gas phase. nih.govescholarship.org
Molecular Dynamics (MD) simulations provide a more detailed view by simulating the movement of atoms over time, taking into account environmental factors like solvent and temperature. researchgate.netnih.gov An MD simulation of this compound in an aqueous solution would reveal how interactions with water molecules influence its conformational preferences. utm.my For instance, the presence of water can stabilize conformations that allow for favorable hydrogen bonding, which may differ from the most stable gas-phase structure. nih.gov The simulation trajectory can be analyzed to construct a free energy landscape, which maps the stability of different conformations and the energy barriers between them.
| Conformer | Defining Dihedral Angle(s) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|---|
| Global Minimum | O=C-O-H (~0°, syn); C-N-S-O (~60°) | 0.00 | 0.00 |
| Local Minimum 1 | O=C-O-H (~180°, anti); C-N-S-O (~60°) | +2.5 | +1.2 |
| Local Minimum 2 | O=C-O-H (~0°, syn); C-N-S-O (~180°) | +1.8 | +1.5 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Structural Verification in Research
Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound or to interpret experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculations are typically performed on the optimized, low-energy conformers of the molecule. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. osu.edu This comparison helps in the unambiguous assignment of signals in the experimental spectrum. Modern approaches may also integrate machine learning and deep learning with DFT results to improve prediction accuracy. nih.govst-andrews.ac.uk
Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. rsc.org The calculation provides a set of vibrational modes and their corresponding frequencies. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor. researchgate.net The predicted spectrum is crucial for assigning experimental absorption bands to specific molecular motions, such as C=O stretching, N-H bending, or S=O stretching.
| Spectrum Type | Atom/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ¹H NMR | -COOH | ~10-12 | Carboxylic acid proton |
| ¹H NMR | -CH₂- | ~3.9 | Methylene (B1212753) protons |
| ¹H NMR | -N(CH₃)₂ | ~2.8 | N,N-dimethyl protons |
| ¹³C NMR | -COOH | ~172 | Carboxyl carbon |
| ¹³C NMR | -CH₂- | ~50 | Methylene carbon |
| ¹³C NMR | -N(CH₃)₂ | ~38 | N,N-dimethyl carbons |
| IR Frequency | O-H stretch | ~3300-2500 (broad) | Carboxylic acid O-H |
| IR Frequency | C=O stretch | ~1710 | Carboxylic acid carbonyl |
| IR Frequency | S=O stretch | ~1350 (asym), ~1160 (sym) | Sulfonyl group |
Computational Modeling of Reaction Mechanisms Involving this compound
QM calculations can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
For this compound, several reactions could be modeled. A primary example is the acid dissociation (deprotonation) of the carboxylic acid group in water. nih.gov Computational models can determine the activation energy for this proton transfer, providing a theoretical basis for its pKa value. Another potential reaction for study is its involvement in amide bond formation, where the carboxylic acid is activated and then reacts with an amine. The computational model would map out the energy profile of the reaction pathway, helping to understand its kinetics and thermodynamics.
In Silico Screening for Novel Chemical Transformations and Catalyst Design Using the Compound
The structure of this compound can serve as a scaffold or starting point for the design of new molecules with desired properties.
Novel Transformations: In silico screening can be used to explore how the molecule might behave under various reaction conditions or in the presence of different reagents. nih.govresearchgate.net By building a virtual library of derivatives—for example, by modifying the dimethylamino group or converting the carboxylic acid to an ester or amide—and then computationally assessing their properties, researchers can identify promising candidates for synthesis. mdpi.com
Catalyst Design: The compound possesses multiple functional groups (amine, sulfonyl, carboxyl) that could potentially coordinate to a metal center or act as hydrogen-bond donors/acceptors. This makes it a candidate for development as a ligand in catalysis or as an organocatalyst. researchgate.netnih.gov Computational methods can be used to design and evaluate potential catalysts based on this scaffold. nih.gov For instance, DFT calculations can model the interaction of a catalyst derived from this molecule with reactants, helping to predict its catalytic activity and stereoselectivity. rsc.org This in silico approach accelerates the discovery of new and efficient catalysts by prioritizing the most promising candidates for experimental validation.
Analytical Methodologies for Structural Elucidation and Mechanistic Characterization in Research Contexts
Advanced Spectroscopic Techniques (NMR, IR, UV-Vis, CD) for Probing Conformational and Electronic Properties of 2-(N,N-Dimethylsulfamoylamino)acetic Acid and its Derivatives
Spectroscopic methods are fundamental to the characterization of this compound, providing detailed insights into its molecular structure, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are used to map the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The N,N-dimethyl group would appear as a sharp singlet, typically in the range of 2.7-3.0 ppm, due to the six equivalent methyl protons. The methylene (B1212753) (-CH₂-) protons of the acetic acid backbone would likely appear as a singlet or a doublet (if coupled to the NH proton) around 3.8-4.2 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm, and its position is highly dependent on the solvent and concentration. The proton on the sulfamoyl nitrogen (-NH-) would also present as a singlet or triplet, with its chemical shift influenced by hydrogen bonding and solvent.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The two methyl carbons of the dimethylamino group are expected to resonate around 38 ppm. The methylene carbon of the acetic acid moiety would likely appear in the 45-55 ppm range. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the 170-175 ppm region. Two-dimensional NMR techniques like COSY, HMQC, and HMBC would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. nih.govnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| (CH₃)₂N- | ¹H | 2.7 - 3.0 | Singlet | Six equivalent protons. |
| (CH₃)₂N- | ¹³C | ~38 | Quartet | |
| -CH₂- | ¹H | 3.8 - 4.2 | Singlet/Doublet | Coupling to NH depends on solvent and exchange rate. |
| -CH₂- | ¹³C | 45 - 55 | Triplet | |
| -COOH | ¹H | >10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| -COOH | ¹³C | 170 - 175 | Singlet | Characteristic carbonyl chemical shift. |
| -NH- | ¹H | Variable | Singlet/Triplet | Chemical shift is highly variable. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The N,N-dimethylsulfamoyl group exhibits strong, characteristic absorptions for the S=O bonds. Asymmetric and symmetric stretching vibrations are expected to appear around 1350-1320 cm⁻¹ and 1165-1145 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 950-900 cm⁻¹ region.
The carboxylic acid group shows a very strong and broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. A sharp and strong C=O stretching absorption is expected around 1725-1700 cm⁻¹. The C-O stretching and O-H bending vibrations would appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive chromophores or conjugation, it is not expected to show significant absorption in the visible region. It may exhibit weak n→π* transitions associated with the carbonyl group of the carboxylic acid and the sulfamoyl group at wavelengths below 220 nm in the UV region. The primary utility of UV-Vis in this context would be for quantitative analysis in chromatographic methods rather than for detailed structural elucidation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. As this compound is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it will not exhibit a CD spectrum. However, this technique would become highly relevant for the analysis of chiral derivatives, for instance, if the acetic acid moiety were replaced with a chiral amino acid like alanine or valine. In such cases, CD spectroscopy could be used to probe the conformation of the sulfamoyl-amino acid linkage and determine the absolute configuration of the chiral center.
Mass Spectrometry Techniques (ESI-MS, MALDI-TOF) for Molecular Formula Determination and Fragmentation Pathway Analysis in Complex Reaction Mixtures
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns to confirm its structure.
Molecular Formula Determination
High-resolution mass spectrometry (HRMS), typically using an ESI or MALDI source coupled with a TOF or Orbitrap analyzer, is used to determine the exact mass of the molecular ion. For this compound (C₄H₁₀N₂O₄S), the expected monoisotopic mass is approximately 182.0361 Da. By measuring the mass with high accuracy (to within a few parts per million), the elemental composition can be unambiguously confirmed, distinguishing it from other potential isobaric compounds.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules like the target compound.
Positive Ion Mode: The molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 183.0439. It may also form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Negative Ion Mode: The acidic proton of the carboxylic acid can be easily lost, forming a deprotonated molecular ion [M-H]⁻ at m/z 181.0285.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the molecular ion provides structural information. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:
Loss of water (-18 Da) from the carboxylic acid.
Loss of carbon monoxide (-28 Da) or the entire carboxyl group (-45 Da) as COOH.
Cleavage of the S-N bond, leading to fragments corresponding to the dimethylsulfamoyl cation [(CH₃)₂NSO₂]⁺ (m/z 108) or the glycine (B1666218) cation [H₂NCH₂COOH]⁺.
Cleavage of the N-C bond between the sulfamoyl nitrogen and the methylene carbon.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is another soft ionization technique, though it is more commonly used for larger molecules. It can be used for small molecules as well, often providing clean spectra with predominantly singly charged molecular ions. chiraltech.comankara.edu.tr The primary advantage of MALDI is its tolerance for complex mixtures and salts, which can be beneficial when analyzing crude reaction products. Fragmentation is less common in standard MALDI-TOF but can be induced in TOF/TOF instruments to obtain structural information similar to that from ESI-MS/MS.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Ion Mode | Precursor Ion (m/z) | Plausible Fragment | Fragment m/z | Neutral Loss (Da) |
| Positive ESI | [M+H]⁺ (183.04) | [M+H - H₂O]⁺ | 165.03 | 18 |
| Positive ESI | [M+H]⁺ (183.04) | [M+H - COOH]⁺ | 138.06 | 45 |
| Positive ESI | [M+H]⁺ (183.04) | [(CH₃)₂NSO₂]⁺ | 108.02 | 75 |
| Negative ESI | [M-H]⁻ (181.03) | [M-H - CO₂]⁻ | 137.04 | 44 |
| Negative ESI | [M-H]⁻ (181.03) | [(CH₃)₂NSO₂]⁻ | 108.02 | 73 |
Chromatographic Methods (HPLC, GC) Coupled with Detectors for Monitoring Reaction Progress and Product Ratios in Research Studies
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, making them ideal for monitoring reaction progress and determining product purity and ratios.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most suitable chromatographic method for this polar, non-volatile compound.
Separation Mode: Due to its high polarity, reversed-phase (RP) HPLC might be challenging with standard C18 columns, especially with highly aqueous mobile phases, which can cause phase collapse. yakhak.org Therefore, polar-embedded or polar-endcapped RP columns (like AQ-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns would be more appropriate. researchgate.net HILIC is particularly effective for retaining and separating very polar compounds. researchgate.net Anion-exchange chromatography is another viable option, exploiting the acidic nature of the carboxylic group. nih.gov
Mobile Phase: For RP-HPLC, a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) would be used. A low pH is typically employed to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. organic-chemistry.orgwikipedia.org For HILIC, a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer is used.
Detection: UV detection at a low wavelength (~210 nm) is possible due to the absorbance of the carbonyl and sulfamoyl groups. mdpi.com However, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also options for this non-chromophoric compound. nih.gov
Gas Chromatography (GC)
Direct analysis of this compound by GC is not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal decomposition in the injector. However, GC analysis can be performed after chemical derivatization. chiraltech.comgoogle.comresearchgate.net
Derivatization: A two-step derivatization is required. The carboxylic acid group is typically converted to an ester (e.g., a methyl or propyl ester), and the polar N-H group is silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). chiraltech.com This process creates a more volatile and thermally stable derivative suitable for GC analysis.
Detection: When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and structural confirmation based on the characteristic fragmentation patterns of the derivative. A Flame Ionization Detector (FID) can also be used for quantification. The main drawback is the need for a potentially complex and time-consuming derivatization step. chiraltech.com
Chiral Resolution Techniques (if applicable to synthetic intermediates or derivatives) for Enantiomeric Excess Determination
The parent molecule, this compound, is achiral as it lacks a stereocenter. Therefore, chiral resolution techniques are not applicable for the analysis of this specific compound.
However, these techniques become critically important if chiral intermediates are used in its synthesis or if chiral derivatives are prepared. For example, if the synthesis started from a racemic precursor or if the acetic acid moiety was replaced by a chiral amino acid (e.g., alanine to form 2-(N,N-Dimethylsulfamoylamino)propanoic acid), it would be necessary to separate the enantiomers and determine the enantiomeric excess (ee).
Chiral HPLC
This is the most common method for enantiomeric separation.
Direct Method: The racemic mixture is passed through a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or crown ether-based CSPs are often effective for separating amino acid derivatives. google.com
Indirect Method: The racemic compound is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). researchgate.net
Chiral GC
Similar to standard GC, chiral GC requires derivatization of the analyte to make it volatile. The resulting derivative is then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val). researchgate.netmdpi.comorganic-chemistry.orgwikipedia.org This technique offers very high resolution and is sensitive for determining the enantiomeric ratios of amino acid derivatives. researchgate.netwikipedia.org
The determination of enantiomeric excess is crucial in pharmaceutical research, where the biological activity and toxicology of enantiomers can differ significantly.
Role of 2 N,n Dimethylsulfamoylamino Acetic Acid in Advanced Organic Synthesis and Material Science Research
Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis of Complex Molecules
The direct application of 2-(N,N-Dimethylsulfamoylamino)acetic acid as a chiral auxiliary in published asymmetric synthesis is not prominent. A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a reaction. researchgate.net For this specific molecule to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, as the parent molecule is not chiral.
However, the broader class of amino acid derivatives and compounds containing sulfur-based functional groups are widely used as building blocks and auxiliaries in asymmetric synthesis. For instance, chiral sulfinyl groups have proven to be versatile auxiliaries in the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua These auxiliaries guide the stereoselective transformation of substrates to yield products with high diastereoselectivity. bioorganica.com.ua Similarly, chiral Ni(II) complexes of Schiff bases derived from amino acids are employed for the asymmetric synthesis of tailor-made amino acids. mdpi.com
Given this context, this compound could potentially serve as a foundational scaffold. Through chemical modification, chiral centers could be introduced, or it could be derivatized to create novel ligands or building blocks for synthesizing more complex, high-value molecules.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Class | Example Compound | Typical Application |
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations |
| Sulfinyl Compounds | N-tert-butanesulfinylimines | Synthesis of chiral amines and amino acids bioorganica.com.ua |
| Amino Acid Derivatives | Ni(II) complexes of Gly-Schiff bases | Asymmetric synthesis of α,α-disubstituted amino acids mdpi.com |
| Camphorsultam | (1R)-(+)-Camphor | Michael additions, Claisen rearrangements |
Application in the Development of Novel Reagents or Catalysts for Specific Chemical Transformations
There is limited specific information on the use of this compound in the development of novel reagents or catalysts. However, the sulfamide functional group is a key component in a variety of biologically active molecules and has been explored in catalyst design. The development of efficient synthetic methods for sulfonamides and sulfamides is an active area of research, indicating their importance in medicinal and organic chemistry. frontiersrj.comresearchgate.net
The structural components of this compound, namely the sulfamide and carboxylic acid groups, offer potential sites for coordination with metal centers or for participating in hydrogen-bond-mediated catalysis. For example, bifunctional catalysts often incorporate both a Lewis basic site (like the sulfamide nitrogen or oxygen atoms) and a Brønsted acidic site (the carboxylic acid) to activate substrates and control reactivity. While this specific molecule has not been reported as a catalyst, its structure is suggestive of a potential starting point for designing new catalytic systems.
Integration into Macrocyclic Architectures or Covalent Organic Frameworks for Material Science Applications
While there are no specific reports of integrating this compound into macrocycles or Covalent Organic Frameworks (COFs), the synthesis of macrocycles containing sulfonamide and sulfamide groups is a field of growing interest. Macrocyclic sulfonamides are important components in medicinal chemistry, but synthetic methods to install these groups into large rings have been scarce. york.ac.uk
Recent research has demonstrated new synthetic strategies to create macrocyclic sulfamides. For example, researchers at the University of York have developed a ring expansion method that enables the simple and efficient synthesis of a diverse range of cyclic sulfonamides. york.ac.uk Another powerful method is the use of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which allows for the single-step synthesis of large macrocycles containing chiral sulfur centers under mild conditions. nih.gov These advancements suggest that a bifunctional molecule like this compound could serve as a valuable building block or linker for constructing such macrocyclic architectures. The carboxylic acid provides a handle for forming amide or ester linkages, while the sulfamide group can be part of the macrocyclic ring itself.
There is currently no available research linking this compound to the construction of Covalent Organic Frameworks.
Table 2: Synthetic Strategies for Macrocycles Containing Sulfur-Nitrogen Bonds
| Synthetic Method | Description | Key Features |
| Ring Expansion Cascades | Combines multiple reaction steps into a single operation to form macrocyclic sulfonamides from linear precursors. york.ac.uk | Quick, efficient, avoids isolation of potentially toxic intermediates. york.ac.uk |
| SuFEx Click Chemistry | Utilizes the reaction of sulfonyl fluorides with silyl ethers to form stable S-O bonds, enabling macrocyclization. nih.gov | High yields, mild reaction conditions, stereospecific. nih.gov |
| Traditional Cyclization | Reaction of disulfamoyl chlorides with diamines under high dilution conditions. | Established method, often lower yields for larger rings. |
Development of Supramolecular Recognition Motifs Based on the Sulfamoylaminoacetic Acid Scaffold
The development of supramolecular recognition motifs specifically based on the this compound scaffold is not documented. However, the sulfamide (or the closely related sulfonamide) functional group is well-known for its ability to participate in hydrogen bonding, a key interaction in supramolecular chemistry and molecular recognition. The S=O and N-H groups can act as hydrogen bond acceptors and donors, respectively.
This capability is critically important in medicinal chemistry. For example, the sulfamoyl group is a key zinc-binding group (ZBG) in a class of drugs that inhibit carbonic anhydrase enzymes. nih.gov These inhibitors rely on the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, alongside hydrogen bonding interactions with nearby amino acid residues, to achieve high affinity and selectivity. nih.gov This demonstrates the inherent capacity of the sulfamoyl group to act as a recognition motif. Therefore, the this compound scaffold has the fundamental chemical features required for the design of receptors for anions or neutral molecules in supramolecular chemistry.
Precursor to Specialty Chemicals for Research Purposes
The most immediate and practical role of this compound is as a precursor for the synthesis of more complex specialty chemicals. Its commercial availability from suppliers of research chemicals indicates its use as a building block in synthetic organic chemistry. sigmaaldrich.comchemscene.com
The molecule possesses two distinct functional handles: the carboxylic acid and the N-H proton of the sulfamide (though the dimethylated nitrogen is tertiary). The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide variety of other molecules. N-acylsulfonamide derivatives, for instance, are important in drug discovery. nih.gov
Furthermore, α-amido sulfones, which share structural similarities, are known precursors of N-acylimines, which are versatile intermediates for synthesizing nitrogen-containing compounds. rsc.orgresearchgate.net This suggests that this compound could be used to generate reactive intermediates for the construction of novel heterocyclic systems or complex amino acid derivatives. Its application as a starting material in the synthesis of sulfamoyl-benzamide derivatives, which have shown potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), highlights the utility of such scaffolds in medicinal chemistry research. rsc.orgresearchgate.net
Emerging Research Frontiers and Future Directions for 2 N,n Dimethylsulfamoylamino Acetic Acid
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The traditional synthesis of N-sulfonylated amino acids often relies on well-established methods, such as the reaction of an amino acid with a sulfonyl chloride under basic conditions (Schotten-Baumann conditions). researchgate.net While effective, these methods can be associated with the use of hazardous reagents and solvents. The future of synthesizing 2-(N,N-Dimethylsulfamoylamino)acetic acid will likely focus on the development of more sustainable and unconventional routes that align with the principles of green chemistry. greentech.frrsc.orgnih.gov
One promising avenue is the exploration of enzymatic synthesis. Lipases and proteases have been successfully employed in the synthesis of N-acyl amino acids, offering mild reaction conditions and high selectivity. researchgate.net Investigating the enzymatic catalysis for the N-sulfonylation of glycine (B1666218) could lead to a more environmentally benign production process. Furthermore, the use of greener solvents, such as water or bio-based solvents, is a critical area of research. The development of water-soluble protecting groups or the use of micellar catalysis could facilitate the synthesis in aqueous media, significantly reducing the reliance on volatile organic compounds. greentech.fr
Another area of interest is the application of flow chemistry and mechanochemistry. Flow reactors can offer enhanced control over reaction parameters, leading to higher yields and purity, while mechanochemical methods, such as ball milling, can enable solvent-free or low-solvent reactions. rsc.org The development of a continuous flow process for the synthesis of this compound could offer significant advantages in terms of scalability and safety.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for sulfamoyl transfer, optimization of reaction conditions. |
| Aqueous Phase Synthesis | Use of a green solvent, simplified workup procedures. | Overcoming solubility issues of starting materials, development of water-compatible catalysts. |
| Flow Chemistry | Precise control of reaction parameters, improved safety and scalability. | Reactor design and optimization, managing potential for blockages with solid reagents. |
| Mechanochemistry | Reduced or no solvent usage, potential for novel reactivity. | Understanding reaction mechanisms, scalability of ball milling processes. |
Discovery of Novel Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is largely dictated by the interplay between the carboxylic acid and the N,N-dimethylsulfamoyl group. While the carboxylic acid moiety can undergo typical transformations such as esterification and amidation, the influence of the adjacent sulfamoyl group on these reactions is an area that warrants deeper investigation. The electron-withdrawing nature of the sulfonyl group may impact the reactivity of the carboxylic acid and the acidity of the N-H proton (in the de-methylated analogue).
Future research could focus on exploring novel transformations that leverage the unique structural features of this compound. For instance, the sulfamoyl group could potentially participate in intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic scaffolds. The development of new catalytic systems could also unlock unprecedented reactivity. For example, transition metal-catalyzed cross-coupling reactions involving the C-H bonds of the methyl groups on the sulfamoyl moiety could provide a pathway to more complex derivatives.
Furthermore, the stability of the N-sulfonyl bond under various reaction conditions is a critical aspect to be studied. While generally robust, understanding the conditions under which this group might be cleaved or participate in rearrangements is essential for its broader application as a directing or protecting group in multi-step synthesis.
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the structural, electronic, and reactive properties of molecules. nih.govrsc.orgnih.govresearchgate.netul.ie For this compound, advanced computational methods such as Density Functional Theory (DFT) can provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms. nih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.net
Future computational studies could focus on several key areas. Firstly, a detailed conformational analysis could elucidate the preferred spatial arrangement of the sulfamoyl and carboxylic acid groups, which is crucial for understanding its interactions with other molecules. Secondly, calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can help in predicting the sites of electrophilic and nucleophilic attack, thereby guiding the design of new reactions. rsc.org
Moreover, computational modeling can be instrumental in elucidating the mechanisms of potential new reactions. By mapping the potential energy surface for a proposed transformation, researchers can identify transition states and intermediates, calculate activation energies, and ultimately predict the feasibility of a reaction pathway. This in silico approach can significantly accelerate the discovery of novel reactivity by allowing for the rapid screening of different reaction conditions and catalysts before embarking on extensive experimental work.
| Computational Method | Potential Insights for this compound |
|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO/LUMO energies), vibrational frequencies. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions within the molecule. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics in different solvent environments, interactions with biological macromolecules. |
| Transition State Theory Calculations | Elucidation of reaction mechanisms, prediction of reaction kinetics. |
Development of High-Throughput Screening Methods for Chemical Discovery Based on the Compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of chemical compounds. nih.govresearchgate.netresearchgate.netstanford.edunih.govufl.edu this compound can serve as a valuable scaffold for the construction of diverse chemical libraries for HTS campaigns. Its bifunctional nature (carboxylic acid and sulfamoyl group) allows for the facile introduction of a wide range of chemical diversity.
Future efforts in this area could involve the development of efficient and automated methods for the parallel synthesis of libraries of compounds derived from this compound. By systematically varying the substituents on either the carboxylic acid or the sulfamoyl moiety, large and diverse libraries can be generated. For example, the carboxylic acid can be converted to a variety of amides and esters, while the N,N-dimethylsulfamoyl group could be modified through demethylation followed by re-alkylation with different alkyl groups.
The development of novel screening assays tailored to identify compounds with specific properties is also a crucial aspect. These assays could be designed to screen for a wide range of activities, from biological targets in drug discovery to catalytic or material properties. The unique structural features of the sulfamoyl group may lead to novel binding interactions with biological targets, making libraries based on this scaffold particularly interesting for exploring new chemical space. nih.govrsc.org
Potential for Integration into Hybrid Chemical Systems and Nanomaterials for Pure Chemical Applications
The integration of organic molecules with inorganic materials to create hybrid systems and functionalized nanomaterials is a rapidly growing field of research. nih.gov Amino acids and their derivatives are particularly attractive for this purpose due to their ability to interact with metal and metal oxide surfaces. rsc.org this compound, with its carboxylic acid group, is well-suited for anchoring to the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and metal oxides.
Future research could explore the use of this compound as a surface modifying agent to impart specific properties to nanomaterials. The N,N-dimethylsulfamoyl group could influence the solubility, stability, and catalytic activity of the resulting hybrid materials. For example, functionalizing magnetic nanoparticles with this compound could lead to new materials for applications in catalysis or separation science.
Furthermore, the self-assembly of this compound on surfaces could be investigated to create well-defined monolayers with tailored chemical and physical properties. These functionalized surfaces could find applications in areas such as chemical sensing, chromatography, and as platforms for controlled chemical reactions. The ability to tune the properties of the surface by modifying the structure of the anchored molecule opens up a wide range of possibilities for the design of novel functional materials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(N,N-Dimethylsulfamoylamino)acetic acid in a laboratory setting?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions to minimize by-products. For example, using controlled temperatures (e.g., 25–40°C) and inert atmospheres (e.g., nitrogen) can reduce oxidative side reactions. A stepwise approach, similar to the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid, involves protecting group strategies (e.g., Fmoc for amines) and purification via recrystallization or column chromatography to achieve >95% purity. Monitoring reaction progress with TLC or HPLC is critical . Solvent selection should avoid polar aprotic solvents like DMF due to residual contamination risks; alternatives include acetonitrile or ethyl acetate .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
- HPLC-MS for quantifying purity and identifying by-products (e.g., unreacted sulfamoyl chloride).
- Elemental analysis to validate stoichiometry (C, H, N, S).
- Titration methods , analogous to acetic acid quantification in vinegar, can assess acid dissociation constants (pKa) and validate functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Store at –20°C in airtight containers away from moisture and oxidizing agents .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictory data in the characterization of this compound be resolved?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- If NMR suggests impurities but HPLC does not, employ 2D-COSY NMR to resolve overlapping signals or LC-QTOF-MS for high-resolution mass confirmation.
- For discrepancies in solubility or stability, conduct accelerated stability studies under varying pH (4–9) and temperatures (4–40°C) to identify degradation pathways .
Q. What strategies optimize the reaction yield of this compound in scalable synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfamoylation efficiency.
- Solvent-Free Reactions : Explore mechanochemical synthesis (ball milling) to reduce solvent waste and improve atom economy.
- Flow Chemistry : Implement continuous flow reactors for precise control of residence time and temperature, reducing by-products observed in batch processes .
Q. How can researchers analyze the environmental impact of this compound during disposal?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater.
- Ecotoxicity Testing : Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀).
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze breakdown products via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
